molecular formula C10H12N2O3 B8604983 (RS)-N-Acetyl-[b-(2-pyridyl)]alanine

(RS)-N-Acetyl-[b-(2-pyridyl)]alanine

Cat. No. B8604983
M. Wt: 208.21 g/mol
InChI Key: PIGBPTSHIOJCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-N-Acetyl-[b-(2-pyridyl)]alanine is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (RS)-N-Acetyl-[b-(2-pyridyl)]alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (RS)-N-Acetyl-[b-(2-pyridyl)]alanine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-acetamido-3-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)6-8-4-2-3-5-11-8/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)

InChI Key

PIGBPTSHIOJCAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=N1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium methoxide (65.8 g, 1.22 mol) in methanol (300 ml) was treated portionwise with diethylacetamidomalonate (132.3 g, 0.61 mol) maintaining a temperature of ca. 45° C. The mixture was then heated under reflux for 15 min. The mixture was cooled to 50° C. then treated slowly with a suspension of 2-chloromethylpyridine hydrochloride (100 g, 0.61 mol), the pink suspension was then heated under reflux for a further 6 h. Water (500 ml) was added followed by 10M sodium hydroxide (122 ml, 1.22 mol) and the pH was maintained at ca. 11 while heating the mixture at 70° C. overnight. The mixture was cooled to RT and the methanol removed in vacuo. The aqueous residue was washed with ethyl acetate (2×500 ml), then acidified to pH 5 and further washed with ethyl acetate (2×500 ml), before evaporating in vacuo to provide a semi-solid. The residue was triturated with hot ethanol (500 ml) and the sodium chloride removed by filtration. The filtrate was then evaporated in vacuo and the residue crystallised from methanol-ethyl acetate to provide the title compound (70 g, 66%) as a yellow solid.
Quantity
65.8 g
Type
reactant
Reaction Step One
Quantity
132.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
122 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
66%

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